2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile
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Overview
Description
2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile is a complex organic compound that features a thiophene ring, an amino group, and a butenedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile typically involves the condensation of thiophene-2-carbaldehyde with 2-amino-3-butenedinitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The Schiff base moiety allows it to form stable complexes with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound.
2-Amino-3-butenedinitrile: Another precursor.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile is unique due to its combination of a thiophene ring and a Schiff base, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and biology .
Properties
Molecular Formula |
C9H6N4S |
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Molecular Weight |
202.24 g/mol |
IUPAC Name |
2-amino-3-(thiophen-2-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C9H6N4S/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2 |
InChI Key |
MPZLCSFODCVTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
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